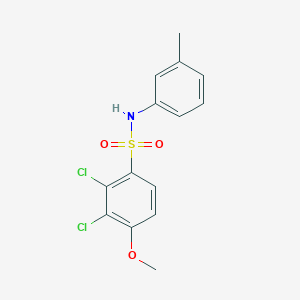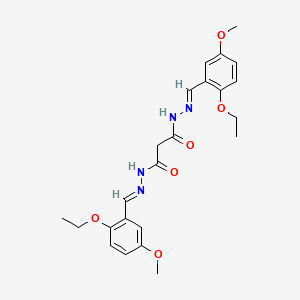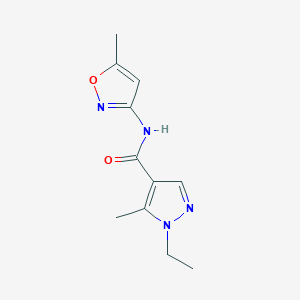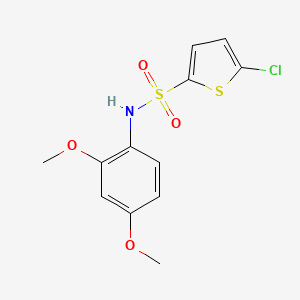
2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide, also known as DCMPS, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. This compound is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide is not fully understood. However, it has been found to inhibit carbonic anhydrase, an enzyme that plays a role in various physiological processes, including acid-base balance, respiration, and bone resorption. 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide has also been found to exhibit anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. Inhibition of carbonic anhydrase has been shown to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and osteoporosis. 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide has also been found to exhibit anti-inflammatory activity, which has potential therapeutic applications in the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide has been found to exhibit antitumor activity, which has potential therapeutic applications in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide has been extensively studied, and its biochemical and physiological effects are well understood. However, one limitation of using 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide. One potential area of research is the development of more efficient synthesis methods for 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide and its potential therapeutic applications. Finally, the development of novel derivatives of 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide may lead to the discovery of compounds with enhanced biochemical and physiological effects.
Synthesemethoden
The synthesis of 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide involves a multi-step process that begins with the reaction of 4-methoxyphenylsulfonyl chloride with 3-methylphenylamine. The resulting compound is then reacted with 2,3-dichlorobenzoic acid to yield 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide. This synthesis method has been optimized and has been found to yield high purity 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. It has been found to exhibit various biochemical and physiological effects, including inhibition of carbonic anhydrase, anti-inflammatory activity, and antitumor activity. 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide has also been shown to have potential as a diagnostic tool for certain diseases, including cancer.
Eigenschaften
IUPAC Name |
2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-4-3-5-10(8-9)17-21(18,19)12-7-6-11(20-2)13(15)14(12)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRNDIIFDXGQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5759488.png)
![methyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5759495.png)


![2-[(3-methyl-4-nitrophenoxy)methyl]-1,3-benzothiazole](/img/structure/B5759514.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5759519.png)




![2-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5759560.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxy-N-methylbenzamide](/img/structure/B5759599.png)